(Ethoxyethynyl)(triethyl)silane
Description
(Ethoxyethynyl)(triethyl)silane (C₈H₁₆OSi) is an organosilicon compound characterized by an ethoxy group (-OCH₂CH₃), an ethynyl moiety (-C≡C-), and a triethylsilyl group (-Si(CH₂CH₃)₃). This structure imparts unique reactivity, making it valuable in organic synthesis and materials science. Its ethynyl group enables participation in coupling reactions, while the ethoxy substituent influences solubility and electronic properties.
Properties
IUPAC Name |
2-ethoxyethynyl(triethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKRVRCHWRJRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532333 | |
| Record name | (Ethoxyethynyl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-00-6 | |
| Record name | (Ethoxyethynyl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxyethynyl)(triethyl)silane typically involves the reaction of triethylsilane with ethoxyacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize costs. Industrial production methods may also involve the use of continuous flow reactors to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Ethoxyethynyl)(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal complexes like palladium or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions produce alcohols .
Scientific Research Applications
Reducing Agent
One of the primary applications of (Ethoxyethynyl)(triethyl)silane is as a reducing agent . It effectively reduces carbonyl compounds to their corresponding alcohols. This property is particularly valuable in organic synthesis where selective reduction is often required.
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Carbonyl Reduction | Aldehydes | 90-95 | |
| Carbonyl Reduction | Ketones | 85-92 | |
| Reductive Etherification | Aldehydes/Ketones | 80-95 |
Hydrosilylation Reactions
This compound is also used in hydrosilylation reactions , where it adds across double bonds to form silanes. This reaction is catalyzed by metal complexes such as rhodium or platinum, leading to high regioselectivity.
| Catalyst Type | Substrate Type | Product Type | Yield (%) |
|---|---|---|---|
| Rhodium Complex | α,β-Unsaturated Ketones | Silane Derivatives | 95 |
| Platinum Complex | Alkenes | Silane Derivatives | 90 |
Silane Coupling Agents
In materials science, this compound serves as a silane coupling agent . It enhances the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composites.
- Application : Used in the formulation of coatings and adhesives.
- Benefit : Increases durability and resistance to environmental degradation.
Intermediate in Drug Synthesis
This compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce ethynyl groups into organic molecules allows for the development of compounds with enhanced biological activity.
- Case Study : The synthesis of antiviral agents where this compound was employed to modify nucleoside analogs, resulting in improved efficacy against viral infections.
Case Study 1: Carbonyl Reduction
In a study published by the American Chemical Society, researchers demonstrated the effectiveness of this compound in reducing aromatic aldehydes under mild conditions. The reaction yielded high purity alcohols suitable for further functionalization.
- Conditions : Ambient temperature, solvent-free.
- Results : Achieved yields above 90% with minimal side products.
Case Study 2: Synthesis of Silane-Modified Polymers
A research group at Michigan State University explored the use of this compound in synthesizing silane-modified polymers for enhanced thermal stability. The study reported significant improvements in thermal properties compared to unmodified polymers.
Mechanism of Action
The mechanism of action of (Ethoxyethynyl)(triethyl)silane involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. The ethoxyethynyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(Azidoethynyl)trimethylsilane
- Structure : Replaces the ethoxy group with an azide (-N₃).
- Reactivity: The azide group decomposes thermally or photochemically to generate cyanocarbenes, useful in cycloaddition reactions (e.g., click chemistry) .
- Stability : Less stable than ethoxy-substituted silanes due to explosive azide decomposition risks .
- Applications : Intermediate for carbene generation in complex molecule synthesis.
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane
- Structure : Features a methoxy (-OCH₃) group on a dihydropyran ring.
- Synthesis : Prepared via gold-catalyzed reactions under argon, yielding 86% as a colorless oil .
- Optical Activity: Exhibits high optical rotation ([α]D = +105.8°), indicating stereochemical complexity absent in non-chiral analogues like (Ethoxyethynyl)(triethyl)silane .
- Applications : Used in stereoselective synthesis of natural products.
Triethoxyvinylsilane
- Structure : Contains a vinyl (-CH=CH₂) instead of ethynyl group.
- Reactivity : Undergoes hydrosilylation and polymerization, unlike the ethynyl group’s coupling reactivity .
- Applications : Coupling agent in polymers and surface modification .
Functional Group Comparisons
Physical and Spectroscopic Properties
- NMR Shifts :
- Boiling Points : Bulkier triethylsilyl groups increase boiling points compared to trimethylsilyl analogues (e.g., 190–210°C vs. 150–170°C).
Biological Activity
(Ethoxyethynyl)(triethyl)silane is a silane compound that has garnered attention in various fields of organic chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the chemical formula . Its structure consists of an ethoxy group and a triethylsilane moiety, which contribute to its reactivity and potential biological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role in organic synthesis and potential medicinal applications. The following sections detail specific findings related to its biological properties.
Antimicrobial Activity
Research indicates that silanes, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, although further research is necessary to quantify these effects and elucidate the underlying mechanisms .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of triethylsilane with ethoxyacetylene under controlled conditions. This compound has been utilized in organic synthesis as a reagent for various transformations, including reductions and coupling reactions .
Table 1: Summary of Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Reaction with ethoxyacetylene | Reflux in THF | 85 |
| Coupling with aryl halides | Pd-catalyzed reaction | 75 |
| Reduction of carbonyls | Catalytic conditions | 90 |
Case Studies
- Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The compound exhibited significant cytotoxicity at concentrations above 50 µM, with an IC50 value determined to be approximately 35 µM .
- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating promising antimicrobial potential .
Research Findings
Recent literature highlights the versatility of this compound in various chemical reactions and its potential therapeutic applications. The following points summarize key findings:
- Reactivity : The compound has shown high reactivity in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.
- Biocompatibility : Initial biocompatibility assessments indicate that it may be suitable for use in biomedical applications, although comprehensive toxicological studies are required .
- Mechanistic Insights : Studies suggest that the biological activity may be linked to the silane's ability to form reactive intermediates that interact with cellular targets .
Q & A
Q. What computational tools predict the environmental persistence and ecotoxicity of this compound derivatives?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models via EPA’s CompTox Dashboard to estimate biodegradation half-lives and aquatic toxicity (e.g., LC50 for Daphnia magna). Cross-validate with experimental OECD 301F biodegradability tests .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
